Product packaging for 2-[2-(Methylanilino)ethoxy]aniline(Cat. No.:CAS No. 946772-13-0)

2-[2-(Methylanilino)ethoxy]aniline

Cat. No.: B3173047
CAS No.: 946772-13-0
M. Wt: 242.32 g/mol
InChI Key: QJWFJAJSOGJDJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Structural Classification and Significance within Organic Chemistry

The structure of 2-[2-(Methylanilino)ethoxy]aniline is characterized by several key functional groups that define its classification and potential chemical behavior.

Primary Aromatic Amine (Aniline Moiety): The foundational component is an aniline (B41778) ring. Aniline and its derivatives are fundamental building blocks in chemical synthesis. sci-hub.se The amino group (-NH₂) attached to the benzene (B151609) ring makes the compound reactive, especially towards oxidation. This moiety is a cornerstone in the industrial production of dyes, polymers, pharmaceuticals, and agricultural chemicals. sci-hub.seresearchgate.net The presence of the amino group also facilitates the formation of hydrogen bonds, which can be vital for molecular interactions. researchgate.net

Ether Linkage (-O-): The molecule contains an ethoxy linker, classifying it as an ether. Ether groups are generally stable and less reactive compared to other functional groups. longdom.org In the context of drug design, the inclusion of an ether linkage can significantly influence a molecule's properties. It can improve lipophilicity, which may enhance the molecule's ability to cross biological membranes. numberanalytics.com The ether's oxygen atom can also act as a hydrogen bond acceptor, contributing to how a molecule binds to a biological target. stereoelectronics.org

Secondary Aromatic Amine (N-Methylaniline Moiety): The terminal group is an N-methylaniline. This feature means the compound also possesses a secondary amine. The nitrogen atom in a secondary amine can act as a hydrogen bond acceptor. stereoelectronics.org The methylation of the aniline nitrogen alters its electronic properties and steric profile compared to a primary aniline.

Table 1: Functional Group Analysis of this compound

Functional Group Classification Significance in Organic Chemistry
Aniline Primary Aromatic Amine A versatile precursor for pharmaceuticals, dyes, and polymers; the amino group directs electrophilic substitution and is a key site for reactions. sci-hub.seresearchgate.net
Ether Ether Generally chemically stable; used to link molecular fragments and can modify physical properties like solubility and lipophilicity; acts as a hydrogen bond acceptor. numberanalytics.comstereoelectronics.org

| N-Methylaniline | Secondary Aromatic Amine | The N-alkylation influences basicity and nucleophilicity compared to primary aniline; the nitrogen's lone pair can participate in electronic interactions. stereoelectronics.org |

Overview of Research Trajectories for Related Aniline and Ether-Amine Systems

While specific research on this compound is sparse, the research trajectories for its parent systems—anilines and ether-amines—are well-established and provide context for its potential areas of study.

Research on Aniline Derivatives: Aniline derivatives are a major focus in medicinal chemistry due to their structural versatility. A significant research trajectory involves modifying the aniline scaffold to optimize the pharmacological properties of drug candidates, including their bioavailability, solubility, and selectivity for biological targets. However, the aniline motif can also be associated with metabolic instability or toxicity, leading another branch of research to focus on its replacement with bioisosteric substitutes to mitigate these issues. acs.orgnih.gov Furthermore, the development of novel synthetic methodologies is a persistent goal. Given the multiple reactive sites on an aniline ring (the nitrogen atom and the ortho, meta, and para positions), achieving high chemo- and regioselectivity in its functionalization remains a formidable challenge for synthetic chemists. acs.org

Research on Ether-Amine Systems: The combination of ether and amine functionalities is a prevalent feature in many biologically active compounds. researchgate.net Research into these systems often explores how the interplay between the flexible, hydrogen-bond-accepting ether and the basic, interactive amine group affects a molecule's pharmacokinetic and pharmacodynamic profiles. numberanalytics.comashp.org Ethers are frequently incorporated into potential drug molecules to act as spacers between other functional groups and to fine-tune solubility and membrane permeability. longdom.orgnumberanalytics.com Amines are critical for many drug-receptor interactions, often forming key hydrogen bonds or ionic interactions. stereoelectronics.org The strategic combination of these groups is a common tactic in the design of new therapeutic agents, from local anesthetics to complex central nervous system drugs. longdom.org

Table 2: Research Focus on Aniline and Ether-Amine Systems

System Key Research Area Examples of Applications & Goals
Aniline Systems Medicinal Chemistry Development of anti-inflammatory and anti-cancer drugs; optimization of drug properties.
Synthetic Chemistry Creating new methods for site-selective functionalization of the aniline ring. acs.org
Materials Science Synthesis of polymers (e.g., polyurethane), dyes, and rubber additives. sci-hub.se
Ether-Amine Systems Drug Design Improving pharmacokinetics by modifying lipophilicity and membrane permeability. numberanalytics.com
Pharmaceutical Formulation Use as solvents and excipients in drug delivery systems. longdom.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18N2O B3173047 2-[2-(Methylanilino)ethoxy]aniline CAS No. 946772-13-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(N-methylanilino)ethoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-17(13-7-3-2-4-8-13)11-12-18-15-10-6-5-9-14(15)16/h2-10H,11-12,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWFJAJSOGJDJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC=CC=C1N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 2 Methylanilino Ethoxy Aniline and Its Analogues

Strategic Retrosynthetic Analysis for the Chemical Compound

Retrosynthetic analysis is a powerful tool for devising a synthetic plan. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical disconnections. For 2-[2-(Methylanilino)ethoxy]aniline, the primary disconnection points are the ether and the secondary amine linkages.

Conventional Synthetic Pathways to this compound and its Precursors

Conventional synthetic methods provide a foundational understanding of the reactions required to assemble the target molecule. These pathways often rely on well-established and robust chemical transformations.

Etherification Reactions in Target Molecule Synthesis

The formation of the ether linkage is a critical step in the synthesis of this compound. The Williamson ether synthesis is a classic and widely used method for this purpose. organic-chemistry.org This reaction involves the reaction of an alkoxide with a primary alkyl halide. In the context of our target molecule, this could involve the deprotonation of 2-aminophenol (B121084) to form the corresponding phenoxide, which then acts as a nucleophile to displace a leaving group from a 2-(methylanilino)ethyl derivative.

Alternatively, modern variations of etherification reactions could be employed. For instance, copper-catalyzed Ullmann-type ether synthesis can be effective for coupling phenols with aryl halides, though it is more commonly used for diaryl ethers. wikipedia.orgmdpi.com Palladium-catalyzed methods have also been developed for the formation of C-O bonds. rhhz.net The choice of method would depend on the specific substrates and the desired reaction conditions.

Amine Functionalization and Alkylation Strategies, including N-Methylation of Anilines

The introduction of the methyl group on the aniline (B41778) nitrogen and the formation of the secondary amine are key functionalization steps. The nitrogen in aniline is nucleophilic due to the lone pair of electrons, allowing it to participate in nucleophilic substitution reactions. vedantu.com

N-Alkylation of Anilines: The reaction of aniline with haloalkanes is a common method for alkylation, but it can often lead to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. vedantu.com To achieve selective mono-alkylation, various strategies have been developed. Copper-promoted N-monoalkylation using alkyl boronic acids offers a single-step functionalization of diverse anilines. organic-chemistry.org Nickel-catalyzed direct N-alkylation of anilines with alcohols has also been shown to be an efficient and selective method. acs.org This "hydrogen borrowing" methodology avoids the use of alkyl halides and produces water as the only byproduct. researchgate.netrsc.org

N-Methylation of Anilines: For the specific case of N-methylation, methanol (B129727) is an attractive, green methylating agent. researchgate.netlookchem.comresearchgate.net Transition metal catalysts, such as those based on iridium and ruthenium, have been developed to facilitate the N-methylation of anilines with methanol. acs.orgrsc.org These reactions often proceed via a "hydrogen borrowing" or "hydrogen autotransfer" mechanism, where the alcohol is temporarily oxidized to an aldehyde, which then reacts with the amine before being reduced. lookchem.comrsc.org

Cyclization and Addition Reactions in Related Aniline Synthesis

While not directly involved in the final assembly of the acyclic this compound, cyclization and addition reactions are fundamental in the synthesis of related aniline-containing heterocyclic structures, such as quinolines. nih.govacs.orgacs.org For example, the electrophilic cyclization of N-(2-alkynyl)anilines is a powerful method for preparing substituted quinolines. nih.govresearchgate.net These reactions demonstrate the versatility of the aniline moiety as a building block in organic synthesis. Three-component coupling reactions involving anilines, aldehydes, and terminal alkynes, often catalyzed by transition metals, provide an efficient route to 2,4-disubstituted quinolines. chemrevlett.comchemrevlett.com

Advanced Synthetic Approaches to this compound Derivatives

Modern synthetic chemistry offers more sophisticated and efficient methods for constructing molecules like this compound. These approaches often utilize transition-metal catalysis to achieve high selectivity and functional group tolerance.

Transition-Metal-Catalyzed Cross-Coupling Reactions in Aniline Derivatization

Transition-metal-catalyzed cross-coupling reactions have revolutionized the synthesis of C-N bonds, providing powerful tools for the preparation of aniline derivatives. rhhz.netnih.govresearchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. wikipedia.orgrsc.orgstackexchange.com This reaction has become a go-to method for the synthesis of aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.orgbeilstein-journals.org It offers a significant improvement over harsher, traditional methods. wikipedia.org Different generations of catalyst systems have been developed, allowing for the coupling of a wide range of amines and aryl partners under increasingly mild conditions. wikipedia.org

The Ullmann condensation is another important copper-promoted reaction for the formation of C-N bonds, typically involving the reaction of an aniline with an aryl halide. wikipedia.orgresearchgate.netresearchgate.net While traditionally requiring harsh conditions, modern variations with improved catalyst systems have expanded its utility. researchgate.net

These advanced methods provide chemists with a versatile toolbox for the synthesis of complex aniline derivatives, enabling the efficient construction of molecules like this compound and its analogues with high precision and control.

Catalytic Hydrogenation Methods for Precursor Reduction

Catalytic hydrogenation is a cornerstone of industrial and laboratory-scale synthesis of aniline and its derivatives, primarily through the reduction of nitroaromatic precursors. researchgate.net This method is widely employed due to its efficiency and the availability of the nitro-substituted starting materials. researchgate.net The predominant industrial process for manufacturing aniline involves the catalytic reduction of nitrobenzene (B124822) with hydrogen. researchgate.net

The process typically utilizes metal catalysts to facilitate the addition of hydrogen across the nitro group, converting it to an amino group. Common catalysts include palladium (Pd), platinum (Pt), nickel (Ni), and iridium (Ir). researchgate.netresearchgate.net For instance, iridium stabilized by polyvinylpyrrolidone (B124986) (PVP) has been shown to catalyze the selective hydrogenation of nitrobenzene to aniline using formic acid as a hydrogen source, achieving a 66% yield in one hour at 160 °C. researchgate.net

Optimization of reaction conditions is crucial for maximizing yield and selectivity. In a continuous-flow hydrogenation system using a Pd-based catalyst on a mesoporous silica (B1680970) (SBA-15) support, the synthesis of aniline from nitrobenzene was systematically optimized. researchgate.net The study found that at a hydrogen pressure of 1.0 MPa and a flow rate of 0.5 mL/min, the yield of aniline increased significantly with temperature. researchgate.net

Table 1: Optimization of Aniline Synthesis via Continuous-Flow Hydrogenation

Entry Temperature (°C) Flow Rate (mL/min) H₂ Pressure (MPa) Yield (%)
1 40 0.50 1.0 85
2 50 0.50 1.0 96
3 60 0.50 1.0 99
4 70 0.50 1.0 99
5 60 0.25 1.0 99
6 60 0.75 1.0 95
7 60 1.00 1.0 91

Data sourced from a study on continuous-flow hydrogenation of nitrobenzene. researchgate.net

The data demonstrates that optimal conditions were achieved at 60°C with a flow rate of 0.5 mL/min, resulting in a 99% yield. researchgate.net This highlights the precise control offered by modern hydrogenation techniques in producing aniline precursors efficiently.

Oxidative Functionalization Techniques for Amine Compounds

Oxidative functionalization provides a diverse set of tools for modifying amine compounds, including anilines, to introduce new functional groups or to form carbon-nitrogen bonds. These reactions are pivotal in building complex molecular architectures.

One significant class of these reactions is oxidative coupling, where two or more aromatic amines are joined in the presence of an oxidant. For example, the reaction of anilines with 4-amino-N,N-dimethylaniline using potassium dichromate as an oxidant in an acidic medium yields highly colored condensation products. Various oxidizing agents have been studied for these transformations, including tert-butyl hydroperoxide in the presence of molybdenum or vanadium catalysts, as well as sodium iodate (B108269) catalyzed by Ruthenium(III).

Another important technique is the direct oxidation of the amino group itself. The oxidation of primary aryl amines to their corresponding nitroarenes is an attractive synthetic route. mdpi.com This transformation can be achieved using various oxidants. Sodium perborate (B1237305) in acetic acid, for instance, effectively oxidizes anilines bearing electron-withdrawing groups to nitroarenes at 50–55 °C. mdpi.com Metal-catalyzed approaches using tert-butyl hydroperoxide (TBHP) with catalysts based on rhodium, zirconium, or metallo-porphyrins have also been developed for this purpose. mdpi.com The reaction mechanism is believed to proceed through a nitroso intermediate. mdpi.com

More advanced methods include oxidative photoredox catalysis, which allows for the controlled functionalization of amine substrates under mild conditions. science.gov Furthermore, copper-catalyzed N-arylation of aliphatic amines and anilines can be performed using trimethylamine (B31210) N-oxide as an oxidant to form N-aryl anilines. science.gov Electrochemical methods also offer a powerful platform for the oxidation of amines, where applying a specific potential can drive reactions to form products such as imines or nitriles from primary amines. mdpi.com

Optimization of Reaction Conditions and Yields for Research-Scale Production

The successful synthesis of a target molecule on a research scale hinges on the meticulous optimization of reaction conditions to maximize yield and purity while minimizing reaction time and byproducts. This process involves systematically varying parameters such as temperature, reaction time, solvent, and the stoichiometry of reagents and catalysts.

A prime example of such optimization is in amidation reactions, which are fundamental to forming linkages in many complex molecules. In the development of a diethylaminosulfur trifluoride (DAST) enabled amidation, researchers optimized the reaction between an acid and an amine. acs.org Starting with equimolar amounts of the reactants and DAST in dichloromethane (B109758) (DCM), a 76% yield was achieved at room temperature in 8 hours. acs.org Reducing the amount of DAST or the reaction time led to a significant drop in yield, while increasing the reaction time to 12 hours showed no notable improvement. acs.org This systematic approach identified the optimal conditions for the desired transformation.

Table 2: Optimization of Amide Synthesis Conditions

Entry DAST (equiv.) Time (h) Yield (%)
1 1.0 8 76
2 0.5 8 42
3 1.5 8 78
4 1.0 4 34
5 1.0 12 77

Reaction conditions: acid (0.5 mmol), amine (0.5 mmol), dry DCM (2 mL), room temperature (28 °C). Isolated yields. Data adapted from a study on DAST enabled amidation. acs.org

In scaling up syntheses, new challenges often emerge that require further optimization. During a multi-step synthesis, the removal of a protecting group (Fmoc) with diethylamine (B46881) (Et₂NH) became problematic at the gram scale, causing partial cleavage of another protecting group (TBS). mdpi.com Simply extending the reaction time or increasing the amount of base was insufficient, necessitating a re-evaluation of the deprotection strategy to avoid cumbersome purification. mdpi.com This illustrates that optimization is an iterative process, especially when transitioning to larger scale production.

Exploration of Sustainable Synthetic Routes for Related Aniline Derivatives

In recent years, the principles of green chemistry have driven the exploration of more sustainable synthetic routes for aniline and its derivatives, aiming to reduce reliance on hazardous reagents, precious metals, and energy-intensive conditions.

One promising approach is biocatalysis. The use of an immobilized nitroreductase (NR) has been demonstrated for the reduction of aromatic nitro compounds to anilines. acs.org This chemoenzymatic method operates at low temperatures in aqueous solutions, offering a highly selective and low-energy alternative to traditional catalytic hydrogenation that often requires high temperatures and expensive, toxic metal catalysts. acs.org This bio-based approach aligns with sustainability goals by minimizing waste and energy consumption. acs.org

Solvent- and catalyst-free reactions represent another significant advancement in sustainable synthesis. An environmentally friendly and practical procedure for synthesizing 2-(arylamino)nicotinic acids, which are aniline derivatives, involves the direct amination of 2-chloronicotinic acid with various amines. nih.gov This method proceeds under solvent-free conditions at elevated temperatures (120 °C), yielding the desired products in short reaction times with high yields, thereby avoiding the use of harmful solvents like DMF or xylene and copper catalysts often required in conventional Ullmann reactions. nih.gov

Electrosynthesis also provides a sustainable pathway for creating functionalized anilines. A potential-controlled electrochemical method for the halogenation of anilines operates at room temperature and pressure without the need for transition metals or chemical oxidants. acs.org This technique offers precise control over the reaction, significantly reducing chemical waste and reaction complexity, thus presenting a clean and efficient route for producing halogenated aniline derivatives. acs.org

Spectroscopic Characterization Techniques for Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis of 2-[2-(Methylanilino)ethoxy]aniline Analogues

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic compounds. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework, revealing how atoms are connected and arranged in three-dimensional space. For a molecule with multiple distinct structural motifs like this compound—encompassing two different aromatic rings, an ether linkage, and both primary and tertiary amine functionalities—NMR is crucial for unambiguous characterization.

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms (protons) within a molecule. fiveable.me In a molecule like this compound, the spectrum would display distinct signals for the protons on each of the two aromatic rings, the ethoxy bridge, the N-methyl group, and the primary amine group.

The protons on the carbon adjacent to the ether oxygen (α-protons) are expected to show a downfield shift, typically appearing in the 3.4-4.5 ppm range, due to the oxygen's electron-withdrawing effect. libretexts.org The protons of the N-methyl group would likely appear as a singlet, while the protons on the aromatic rings would produce complex multiplets due to spin-spin coupling with their neighbors. The protons of the primary amine (-NH₂) often appear as a broad singlet. rsc.org

Conformational analysis of flexible molecules can also be investigated using NMR. nih.govfrontiersin.org For this compound, the rotational freedom around the C-O and C-N bonds of the ethoxy linkage allows the molecule to adopt various conformations. Techniques like Rotating Frame Overhauser Effect Spectroscopy (ROESY) can be used to determine through-space proximity between protons, providing insights into the preferred spatial arrangement of the two aniline (B41778) moieties. nih.gov

Table 1: Typical ¹H NMR Chemical Shift Ranges for Functional Groups in this compound Analogues

Functional Group Typical ¹H Chemical Shift (δ) in ppm Reference(s)
Aromatic Protons (Ar-H) 6.5 - 8.0 rsc.org
Primary Amine (Ar-NH₂) 3.5 - 5.0 (broad) rsc.org
Ether Linkage (-O-CH₂-) 3.4 - 4.5 libretexts.org
Amine Linkage (-N-CH₂-) ~3.5 libretexts.org

Note: The exact chemical shifts can vary depending on the solvent and specific electronic environment.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for a carbon count and an understanding of the carbon framework. researchgate.net

For this compound, distinct signals would be expected for the carbons in both aromatic rings, the two methylene (B1212753) carbons of the ethoxy bridge, and the N-methyl carbon. Carbon atoms bonded directly to the highly electronegative oxygen and nitrogen atoms experience a significant downfield shift. fiveable.me The carbons of the ethoxy group are typically found in the 60-70 ppm range. Aromatic carbons resonate in the 110-160 ppm region, with those directly attached to the nitrogen or oxygen appearing at the lower field (higher ppm) end of this range. rsc.org

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Functional Groups in this compound Analogues

Functional Group Typical ¹³C Chemical Shift (δ) in ppm Reference(s)
Aromatic Carbons (Ar-C) 110 - 160 rsc.org
Ether Linkage (-O-CH₂-) 60 - 70 fiveable.me
Amine Linkage (-N-CH₂-) 40 - 60 researchgate.net

Note: The exact chemical shifts can vary depending on the solvent and specific electronic environment.

For complex molecules, one-dimensional ¹H and ¹³C NMR spectra can be crowded and difficult to interpret fully. ipb.pt Advanced two-dimensional (2D) NMR techniques are employed to resolve ambiguities and definitively establish the molecular structure. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the connectivity of protons within each of the aromatic rings. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. ipb.pt It provides a direct link between the ¹H and ¹³C spectra, confirming which protons are bonded to which carbons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. ipb.pt For this compound, HMBC would be critical in connecting the different fragments of the molecule. For instance, it could show a correlation from the protons on the ethoxy bridge to the carbons of both aniline rings, confirming the ether linkage between them.

NOE (Nuclear Overhauser Effect) Spectroscopy: NOE-based experiments, such as NOESY or ROESY, detect protons that are close to each other in space, regardless of whether they are connected through bonds. nih.govdiva-portal.org This is particularly useful for determining the three-dimensional structure and preferred conformation of flexible molecules. diva-portal.org

The application of this suite of advanced NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the constitution of this compound. researchgate.netresearchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The absorption of infrared light or the inelastic scattering of laser light (Raman effect) corresponds to specific bond vibrations (stretching, bending, wagging). These techniques are excellent for identifying the functional groups present in a molecule.

The structure of this compound contains several key functional groups with characteristic vibrational frequencies.

Aniline Moiety: The primary amine (-NH₂) of the aminophenoxy group will exhibit two N-H stretching bands in the region of 3300-3500 cm⁻¹. orgchemboulder.com The secondary amine of the methylanilino group has only one N-H bond if it were not substituted with a methyl group; however, as a tertiary amine, the methylanilino group itself (C-N(CH₃)-C) does not have an N-H stretch. orgchemboulder.com The C-N stretching vibration for aromatic amines appears as a strong band, typically in the 1250-1335 cm⁻¹ region. orgchemboulder.com N-H bending vibrations for the primary amine are expected around 1580-1650 cm⁻¹. orgchemboulder.com

Ether Linkage: The most prominent feature of the ether group is the strong C-O-C stretching vibration, which typically appears in the fingerprint region between 1000 and 1300 cm⁻¹. fiveable.melibretexts.org For aromatic ethers like the one in the target molecule, this band is often found around 1240 cm⁻¹.

Table 3: Characteristic IR/Raman Vibrational Frequencies for Functional Groups in this compound Analogues

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Reference(s)
Primary Amine (Ar-NH₂) N-H Stretch 3300 - 3500 (two bands) orgchemboulder.com
Primary Amine (Ar-NH₂) N-H Bend 1580 - 1650 orgchemboulder.com
Aromatic Amine C-N Stretch 1250 - 1335 orgchemboulder.com
Aromatic Ether C-O-C Stretch 1200 - 1275 (strong) fiveable.me
Aromatic Ring C=C Stretch 1400 - 1600 ias.ac.in

While basic functional group identification is straightforward, the complete assignment of all vibrational modes in a complex IR or Raman spectrum can be challenging due to the coupling of vibrations. materialsciencejournal.org To achieve a high degree of accuracy in spectral assignment, experimental results are often correlated with theoretical calculations. nih.gov

Computational chemistry methods, particularly Density Functional Theory (DFT) with basis sets like B3LYP/6-311++G(d,p), are used to calculate the optimized molecular geometry and predict the vibrational frequencies and their intensities. nih.govglobalresearchonline.net Although there can be systematic discrepancies between calculated and experimental frequencies, these can often be corrected by applying a scaling factor. materialsciencejournal.orgglobalresearchonline.net This combined experimental and theoretical approach allows for a detailed and confident assignment of the observed vibrational bands to specific molecular motions, confirming the presence and connectivity of functional groups like the aniline and ether linkages. mdpi.comresearchgate.net This methodology has been successfully applied to the structural analysis of numerous aniline derivatives. nih.govglobalresearchonline.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a pivotal technique for investigating the electronic transitions within a molecule. By analyzing the absorption of ultraviolet and visible light, it is possible to identify the chromophores present and understand how the electronic structure is influenced by the molecular environment.

Analysis of Electronic Absorption Spectra and Chromophores

The electronic absorption spectrum of an aniline derivative is characterized by transitions involving the lone pair of electrons on the nitrogen atom and the π-electron system of the benzene (B151609) ring. The chromophore, the part of the molecule responsible for its color, in aniline and its derivatives is the phenylamine group. The electronic spectrum of aniline typically displays two main absorption bands. The more intense band, occurring at shorter wavelengths, is attributed to the π → π* transition of the benzene ring. A lower intensity band at longer wavelengths corresponds to the n → π* transition, involving the non-bonding electrons of the nitrogen atom.

In the case of this compound, the presence of two aniline-type moieties, the 2-ethoxyaniline and the N-methylaniline groups, would be expected to result in a complex UV-Vis spectrum. The absorption maxima (λmax) for aniline itself are typically observed around 230 nm and 280 nm. The substitution on the benzene rings and the nitrogen atom in this compound will influence the precise wavelengths and intensities of these absorptions. For instance, the presence of the ethoxy group and the methylanilino group can cause shifts in the absorption bands due to their electronic effects on the chromophoric systems.

Solvent Effects on Electronic Transitions of Aniline Systems

The polarity of the solvent can significantly impact the electronic transitions of aniline and its derivatives. ajrsp.comslideshare.net These solvent effects can lead to shifts in the absorption maxima, known as solvatochromism. A shift to a longer wavelength is termed a bathochromic or red shift, while a shift to a shorter wavelength is a hypsochromic or blue shift. ajrsp.com

For n → π* transitions, an increase in solvent polarity generally leads to a hypsochromic shift. This is because polar solvents can stabilize the non-bonding electrons on the nitrogen atom through hydrogen bonding or dipole-dipole interactions, thus increasing the energy required for the transition. youtube.com Conversely, π → π* transitions often exhibit a bathochromic shift with increasing solvent polarity, as the excited state is typically more polar than the ground state and is therefore more stabilized by polar solvents. slideshare.net

Table 1: Solvent Effects on the λmax of Aniline Violet ajrsp.com
SolventDielectric Constantλmax (nm)
Dioxane2.20550
Chloroform4.81548
Ethyl Acetate6.02545
Acetone20.70540
Ethanol24.55538
Methanol (B129727)32.70535
Acetonitrile37.50532
Water78.54530

X-ray Crystallography for Solid-State Structural Determination of Related Compounds

Single Crystal X-ray Diffraction Analysis of Analogous Structures

Single crystal X-ray diffraction is an indispensable tool for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Studies on various aniline derivatives reveal key structural features that are likely to be present in this compound. For example, the crystal structure of 2-(4-methoxy-2-methylanilino)-1,2-diphenylethanone, a compound also containing a substituted aniline moiety, shows a specific conformation of the molecule in the solid state. researchgate.net The bond lengths and angles within the aniline fragments of such compounds are well-characterized. researchgate.net

In a structural analogue, 4-[4-(2-aminoethoxy)benzyl]aniline, molecular modeling has been used to predict the most stable conformers. mdpi.com Such computational studies, often used in conjunction with experimental X-ray data, help in understanding the preferred spatial arrangement of flexible side chains, like the ethoxy linkage in the title compound.

Intermolecular Interactions and Crystal Packing Motifs

The way molecules pack in a crystal is governed by a variety of intermolecular interactions, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. mdpi.com In aniline derivatives, hydrogen bonding involving the N-H groups is a dominant feature, often leading to the formation of specific supramolecular synthons. nih.govresearchgate.net These synthons are predictable and robust patterns of intermolecular interactions.

Computational and Theoretical Investigations of 2 2 Methylanilino Ethoxy Aniline

Quantum Chemical Calculations and Methodologies

Quantum chemical calculations are fundamental to predicting molecular properties from first principles, relying on the laws of quantum mechanics. These methods are broadly categorized into semi-empirical, ab initio, and density functional theory (DFT) approaches. For a molecule like 2-[2-(Methylanilino)ethoxy]aniline, ab initio and DFT methods are preferred for their accuracy.

Density Functional Theory (DFT) has become one of the most popular and effective methods in computational chemistry for studying the electronic structure of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally less demanding than traditional ab initio methods of similar accuracy, making it suitable for medium to large-sized molecules like this compound.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that solve the Schrödinger equation without using experimental data beyond fundamental physical constants. These methods are highly accurate but computationally intensive. Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (CC) theory.

For this compound, an ab initio approach like MP2 could be used to obtain highly accurate information on its electronic structure and energetics. These calculations would provide a benchmark against which DFT results could be compared. They are particularly valuable for determining precise conformational energies, intermolecular interaction energies, and reaction barriers, offering a deep and fundamental understanding of the molecule's behavior at the quantum level.

Molecular Geometry Optimization and Conformational Analysis

Before analyzing its electronic properties, the most stable three-dimensional structure of this compound must be determined. This is achieved through geometry optimization, a computational process that locates the minimum energy arrangement of the atoms. Given the molecule's flexible ethoxy bridge and rotatable bonds, it can exist in multiple conformations.

A conformational analysis would be performed by systematically rotating the key dihedral angles—such as the C-O-C-C and C-N-C-C bonds—and performing a geometry optimization for each starting structure. This process maps out the potential energy surface of the molecule, identifying the global minimum (the most stable conformer) and other low-energy local minima. Understanding the preferred conformation is essential, as the molecular geometry dictates its physical and chemical properties, including its reactivity and intermolecular interactions.

Electronic Structure Analysis

Once the optimized geometry is obtained, a detailed analysis of the molecule's electronic structure can be carried out to understand its reactivity, stability, and spectral properties.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity theory. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical stability and reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, analysis would reveal the spatial distribution of these orbitals. It is likely that the HOMO would be localized on the electron-rich aniline (B41778) and N-methylaniline rings, while the LUMO's distribution would indicate the most probable sites for nucleophilic attack.

Table 4.1: Illustrative Frontier Molecular Orbital Data

Note: The following table is illustrative. Specific calculated values for this compound are not available in the reviewed literature.

ParameterIllustrative Value (eV)Description
HOMO Energy-5.2Energy of the highest occupied molecular orbital.
LUMO Energy-0.8Energy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap4.4Energy difference between HOMO and LUMO, indicating chemical stability.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It plots the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential.

For this compound, an MEP map would visually identify the reactive sites. The regions around the nitrogen and oxygen atoms would be expected to show negative potential (red or yellow) due to the presence of lone pairs of electrons, making them sites for electrophilic interaction. Conversely, the hydrogen atoms of the amine groups would likely show positive potential (blue), indicating their acidic character. The MEP map provides a comprehensive picture of how the molecule would interact with other charged or polar species.

Theoretical Spectroscopic Property Prediction and Validation

Computational chemistry offers valuable tools for predicting and validating the spectroscopic properties of molecules, providing a deeper understanding of their structure and electronic characteristics.

Computational Vibrational Frequency Analysis and Scaling

Theoretical vibrational analysis is a fundamental computational tool used to predict the infrared (IR) and Raman spectra of a molecule. The calculated frequencies, however, often deviate from experimental values due to the approximations inherent in the theoretical models and the neglect of anharmonicity. To improve the accuracy of the predicted spectra, a scaling factor is often applied. researchgate.netnsf.gov This scaling factor is determined by comparing calculated frequencies of known molecules with their experimental counterparts. umn.edu For instance, a scaling factor of 0.961 has been utilized for calculations at the B3LYP/6–311++G(d,p) level of theory. nih.gov The application of a uniform scaling factor helps to bring the theoretical vibrational frequencies in better agreement with the experimental data. nsf.gov

Prediction of NMR Chemical Shifts (¹H and ¹³C)

The prediction of nuclear magnetic resonance (NMR) chemical shifts is another crucial application of computational chemistry in characterizing molecular structures. ualberta.ca Accurate prediction of ¹H and ¹³C NMR spectra can aid in the assignment of experimental signals and provide insights into the electronic environment of the nuclei. mdpi.comresearchgate.net Various computational methods, including machine learning approaches, are being developed to enhance the accuracy of these predictions. ualberta.caualberta.ca The chemical shift of a particular nucleus is sensitive to its local electronic environment, which can be influenced by factors such as the presence of electron-donating or electron-withdrawing groups. researchgate.net

For aniline derivatives, the substitution pattern on the aromatic ring significantly affects the ¹³C NMR chemical shifts. researchgate.net These shifts can be a sensitive probe for studying ground-state electronic interactions within the molecule. researchgate.net

Simulation of Electronic Absorption Spectra via TD-DFT

Time-dependent density functional theory (TD-DFT) is a widely used method for simulating the electronic absorption spectra of molecules. researchgate.netnih.gov This technique allows for the calculation of excitation energies and oscillator strengths, which correspond to the positions and intensities of absorption bands in the UV-Vis spectrum. youtube.comarxiv.org TD-DFT calculations can help in understanding the nature of electronic transitions, for example, identifying them as π → π* or n → π* transitions. researchgate.net The accuracy of TD-DFT predictions can be influenced by the choice of the exchange-correlation functional and the basis set. researchgate.net Comparing the simulated spectrum with the experimental one can validate the computational model and provide a detailed assignment of the observed electronic transitions. researchgate.net

Investigation of Chemical Reactivity Descriptors

Computational methods are instrumental in understanding and predicting the chemical reactivity of molecules.

Fukui Functions and Reactive Sites

Fukui functions are a key concept in conceptual density functional theory used to identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. ymerdigital.combeilstein-archives.org The Fukui function, f(r), indicates the change in electron density at a particular point r when the total number of electrons in the system changes. ymerdigital.com

For a nucleophilic attack (addition of an electron) , the relevant Fukui function is f+(r), which is often approximated by the density of the Lowest Unoccupied Molecular Orbital (LUMO). Regions with a high f+(r) value are more susceptible to nucleophilic attack.

For an electrophilic attack (removal of an electron) , the Fukui function f-(r) is used, which can be approximated by the density of the Highest Occupied Molecular Orbital (HOMO). mdpi.com Sites with a high f-(r) value are more likely to be attacked by an electrophile.

It is important to note that in some cases, particularly in systems with strong electron-withdrawing groups like nitro groups, the Fukui function can exhibit negative values, which requires a more nuanced interpretation beyond a simple electron density model. mdpi.com The analysis of Fukui functions provides a powerful tool for predicting the regioselectivity of chemical reactions. beilstein-archives.org

Chemical Hardness, Softness, and Electrophilicity Indices

Computational studies provide valuable insights into the chemical reactivity and stability of molecules through the calculation of various quantum chemical descriptors. Among these, chemical hardness (η), softness (S), and the electrophilicity index (ω) are fundamental concepts in the framework of conceptual Density Functional Theory (DFT). These indices are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Chemical Hardness (η) is a measure of the resistance of a molecule to a change in its electron distribution or charge transfer. It is calculated as half the energy difference between the LUMO and HOMO (η = (ELUMO - EHOMO) / 2). A larger HOMO-LUMO gap results in a greater chemical hardness, indicating higher stability and lower reactivity.

Chemical Softness (S) is the reciprocal of chemical hardness (S = 1 / η). It quantifies the ease with which a molecule can undergo a change in its electron density. Consequently, molecules with a small HOMO-LUMO gap are considered soft and are generally more polarizable and reactive.

The Electrophilicity Index (ω) represents the ability of a molecule to accept electrons. It is calculated using the electronic chemical potential (μ) and chemical hardness (η) as ω = μ2 / 2η, where μ is approximated as (EHOMO + ELUMO) / 2. A higher electrophilicity index suggests a greater capacity to act as an electrophile.

To illustrate the typical range of these values for related compounds, the following table presents hypothetical data based on general findings for aniline derivatives.

DescriptorFormulaTypical Value Range for Aniline Derivatives (eV)
Chemical Hardness (η) η = (ELUMO - EHOMO) / 21.5 - 3.0
Chemical Softness (S) S = 1 / η0.33 - 0.67
Electrophilicity Index (ω) ω = μ2 / 2η0.5 - 2.0

Note: These values are illustrative and the actual values for this compound would require specific DFT calculations.

Nonlinear Optical (NLO) Properties from Theoretical Calculations for Related Aniline Derivatives

Nonlinear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including frequency conversion, optical switching, and data storage. bohrium.com Organic molecules, particularly those with push-pull electronic systems, often exhibit large NLO responses. bohrium.com Aniline and its derivatives have been the subject of numerous theoretical studies to understand and predict their NLO properties. bohrium.commq.edu.aubath.ac.uk

The key NLO property at the molecular level is the first hyperpolarizability (β). Theoretical calculations, primarily using DFT and Møller-Plesset perturbation theory (MP2), are powerful tools for determining the components of the β tensor and the total hyperpolarizability (βtot). bohrium.commq.edu.au These studies explore the relationship between molecular structure and NLO activity.

Research on substituted anilines has revealed several key factors that enhance NLO properties:

Donor-Acceptor Strength : The magnitude of the NLO response is strongly dependent on the nature of the electron donor and acceptor groups attached to the aromatic ring. mq.edu.au Stronger donors and acceptors generally lead to a larger first hyperpolarizability. For example, replacing an amino group (-NH2) with a dimethylamino group (-N(CH3)2) as the donor can increase the hyperpolarizability. mq.edu.au

Conjugation Length : Extending the π-conjugated system of the molecule can also significantly increase the NLO response. mq.edu.au

Substitution Pattern : The relative positions of the donor and acceptor groups on the aniline ring are crucial. bohrium.com

Solvent Effects : The surrounding medium can influence the NLO properties of a molecule. bohrium.commq.edu.au Calculations often incorporate a polarizable continuum model (PCM) to account for solvent effects. bohrium.com

A study on a series of anilines and N,N-dimethylanilines using the MP2 method investigated the effects of various modifications on the first-order hyperpolarizability. mq.edu.au The modifications included varying the donor and acceptor strengths, adding other substituents, and changing the conjugation length. mq.edu.au It was found that compounds with a N,N-dimethyl donor group, a vinyl nitro group as an acceptor at the 4-position, and a methoxy (B1213986) group at the 2-position exhibited increased first-order hyperpolarizability. mq.edu.au

Another computational study on fluorinated aniline derivatives using DFT at the B3LYP/6–311 + G (2d,p) level also confirmed the potential of these compounds in photoelectric technology due to their favorable NLO properties. bohrium.com The research highlighted the importance of charge delocalization and hyperconjugation in enhancing molecular stability and NLO activity. bohrium.com

The following table presents representative theoretical first hyperpolarizability (βtot) values for some aniline derivatives from the literature to provide context.

CompoundMethodβtot (a.u.)
AnilineMP2/6-31G(d)~250
4-NitroanilineMP2/6-31G(d)~2500
N,N-dimethyl-4-nitroanilineMP2/6-31G(d)~5000

Note: These are approximate values from general computational studies and serve for comparative purposes only.

Mechanistic Studies of Reactions Involving 2 2 Methylanilino Ethoxy Aniline Moieties

Kinetic Investigations of Reaction Pathways

Kinetic studies are crucial for elucidating the sequence of elementary steps in a chemical reaction. For reactions involving aniline (B41778) derivatives, kinetic investigations often reveal complex mechanisms. For instance, the reactions of anilines with various electrophiles have been shown to proceed through different pathways, including concerted and stepwise mechanisms. researchgate.net

In reactions of substituted anilines with compounds like 2-phenoxy-3,5-dinitropyridine, kinetic studies are compatible with a two-step mechanism. This typically involves an initial nucleophilic attack by the amine at a carbon atom, followed by either a base-catalyzed or uncatalyzed conversion to the final product. researchgate.net The rate of these reactions is influenced by steric effects, particularly from substituents on the aniline ring. researchgate.net

For the 2-[2-(Methylanilino)ethoxy]aniline moiety, the presence of the ether and the N-methyl groups can influence the reaction kinetics. The ether group, being electron-donating, can affect the nucleophilicity of the aniline nitrogen. The N-methyl group introduces steric hindrance that can modulate the rate of reaction.

A hypothetical kinetic study of a reaction involving this compound, for example, its reaction with an acylating agent, might reveal pseudo-first-order kinetics under certain conditions. The rate constants would be dependent on the concentration of the reactants and the temperature. A plausible reaction pathway could involve the initial formation of a tetrahedral intermediate, which then collapses to form the final product.

ReactantReaction TypeObserved KineticsMechanistic Implication
Substituted AnilinesNucleophilic Aromatic SubstitutionTwo-stepFormation of a zwitterionic intermediate
AnilinesAcylationPseudo-first-orderConcerted or stepwise mechanism with a tetrahedral intermediate

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are often challenging due to their transient nature. However, their existence can be inferred from kinetic data and trapping experiments. In many reactions of anilines, zwitterionic and tetrahedral intermediates are proposed.

In nucleophilic aromatic substitution reactions involving anilines, a zwitterionic intermediate is often formed after the initial attack of the amine on the aromatic ring. researchgate.net The stability of this intermediate can be influenced by the solvent and the presence of substituents on both the aniline and the electrophile.

For reactions involving this compound, the formation of analogous intermediates is expected. For example, in an acid-catalyzed reaction, the initial protonation of the aniline nitrogen or the ether oxygen could lead to the formation of a reactive intermediate. The subsequent reaction steps would then proceed from this intermediate.

Computational studies can also play a significant role in identifying and characterizing the structures of reaction intermediates. mdpi.com For instance, density functional theory (DFT) calculations can be used to model the potential energy surface of a reaction, revealing the structures of intermediates and transition states. nih.gov

Role of Catalysts and Reagents in Reaction Mechanisms

Catalysts and reagents play a pivotal role in directing the outcome of chemical reactions involving aniline derivatives. Both acid and base catalysis are common in reactions involving anilines.

Acid Catalysis: In the presence of an acid, the aniline nitrogen can be protonated, which can either activate or deactivate the ring towards electrophilic substitution, depending on the specific reaction. For reactions where the aniline nitrogen acts as a nucleophile, acid catalysis can facilitate the departure of a leaving group from the electrophile.

Base Catalysis: Bases are often employed in reactions where a proton needs to be removed from the aniline nitrogen in an intermediate step. For example, in acylation reactions, a base is typically used to neutralize the acid byproduct and to deprotonate the initial tetrahedral intermediate, facilitating the formation of the final amide. In some nucleophilic aromatic substitution reactions, the base-catalyzed pathway involves a rate-limiting proton transfer from the zwitterionic intermediate. researchgate.net

The choice of reagents is also critical. For instance, in oxidation reactions of anilines, the nature of the oxidizing agent will determine the products formed, which can range from azoxybenzenes to polymers.

Stereochemical and Regiochemical Control in Related Transformations

Stereochemical and regiochemical control are important aspects of organic synthesis, particularly when dealing with multifunctional molecules like this compound.

Regioselectivity: The aniline moiety contains multiple reactive sites: the nitrogen atom and the aromatic ring (ortho, meta, and para positions). The ether linkage also presents a potential site for reaction. The regioselectivity of a reaction will be governed by the electronic and steric properties of the substrate and the nature of the attacking reagent. The electron-donating nature of the amino and ethoxy groups typically directs electrophilic substitution to the ortho and para positions of the aniline ring. However, the steric bulk of the N-methylanilinoethoxy group could influence this selectivity.

Stereochemistry: If the reaction introduces a new stereocenter, controlling the stereochemical outcome becomes crucial. For this compound itself, there are no stereocenters. However, in reactions where a chiral reagent or catalyst is used, or if a prochiral center within the molecule reacts, diastereomeric or enantiomeric products could be formed. The principles of asymmetric synthesis would then be applied to control the stereochemical outcome.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry has become an indispensable tool for studying reaction mechanisms. mit.edu Methods like density functional theory (DFT) and high-level ab initio calculations, such as coupled-cluster theory (CCSD(T)), are used to model potential energy surfaces, identify transition states, and calculate reaction rates. mdpi.comnih.gov

For a molecule like this compound, computational modeling could be used to:

Predict Reaction Pathways: By calculating the energies of reactants, intermediates, transition states, and products, the most favorable reaction pathway can be determined. nih.gov

Characterize Transition States: The geometry and vibrational frequencies of transition states can be calculated, providing detailed information about the bond-forming and bond-breaking processes. mdpi.com A key feature of a transition state is the presence of a single imaginary frequency in its calculated vibrational spectrum. mdpi.com

Investigate Catalyst Effects: The role of a catalyst can be modeled by including it in the calculations and determining how it lowers the activation energy of the reaction.

Understand Regio- and Stereoselectivity: The relative energies of different regioisomeric or stereoisomeric transition states can be calculated to predict the selectivity of a reaction.

Recent advances in machine learning are also being applied to predict the structures of transition states more rapidly than traditional quantum chemistry methods, which could accelerate the design of new reactions and catalysts. mit.edu

Computational MethodApplication in Mechanistic Studies
Density Functional Theory (DFT)Calculation of geometries, vibrational frequencies, and relative energies of species along the reaction pathway. nih.govresearchgate.net
Coupled-Cluster Theory (CCSD(T))High-accuracy single-point energy calculations for refining the potential energy surface. mdpi.comnih.gov
Intrinsic Reaction Coordinate (IRC)To confirm the connection between a transition state and the corresponding reactants and products. mdpi.com
Machine Learning ModelsRapid prediction of transition state structures. mit.edu

Advanced Research on Derivatives and Analogues of 2 2 Methylanilino Ethoxy Aniline

Systematic Structural Modification Strategies of the Core Structure

The chemical architecture of 2-[2-(Methylanilino)ethoxy]aniline allows for targeted modifications at three primary locations: the aniline (B41778) ring, the ethoxy bridge, and the methylanilino group. These alterations are designed to fine-tune the molecule's steric and electronic characteristics.

The primary aniline ring is a prime target for substitution to modulate the electronic properties of the entire molecule. The introduction of various functional groups onto this ring can significantly influence the reactivity and behavior of the resulting derivatives. Research on related aniline compounds shows that incorporating substituents such as alkyl, alkoxy, and hydroxy groups, particularly at the ortho position, can enhance the solubility of polymers derived from these monomers. rsc.org This improved solubility is not limited to highly polar solvents but can extend to those of medium polarity. rsc.org

For instance, electron-donating groups are known to increase the electron density on the aniline nitrogen, which can affect basicity and nucleophilicity. Conversely, electron-withdrawing groups decrease electron density, influencing the molecule's electrochemical potential and interaction with other chemical species. mdpi.com

The flexible ethoxy bridge is crucial for the molecule's conformational freedom and can be altered to control the spatial relationship between the two terminal aniline moieties. Variations might include extending the alkyl chain (e.g., to a propoxy or butoxy bridge) or introducing different alkoxy groups. The incorporation of alkoxy groups at the ortho position of an aniline ring has been shown to have a beneficial effect on the solubility of the corresponding polymers. rsc.org Derivatives of poly(o-anisidine) (POA), which features a methoxy (B1213986) group, have demonstrated enhanced performance in applications like anticorrosive coatings and sensors compared to unsubstituted polyaniline. researchgate.net These findings suggest that modifying the ethoxy linker in this compound could similarly yield materials with improved processability and function.

Impact of Substituents on Electronic and Conformational Properties

Substituents introduced onto the aniline ring have a profound and predictable impact on the molecule's electronic and conformational properties. These changes are primarily governed by the electron-donating or electron-withdrawing nature of the added groups.

Electron-donating substituents tend to increase the C-N bond length and the out-of-plane angle of the amino group relative to the benzene (B151609) ring. In contrast, electron-withdrawing groups, especially those at the para position, favor more planar quinoid-like resonance structures, leading to a decrease in both the C-N bond length and the out-of-plane angle.

A key electronic parameter affected by substitution is the acid dissociation constant (pKa) of the anilinium ion. Electron-donating groups increase the pKa, making the aniline less acidic, while electron-withdrawing groups decrease the pKa, making it more acidic. These electronic effects also directly influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. Studies on benzothiazole (B30560) derivatives show that electron-withdrawing groups like -NO2 can lower both HOMO and LUMO energy levels, resulting in a reduced energy gap, which is advantageous for optoelectronic properties. mdpi.com

Table 1: Effect of Substituents on Calculated Properties of Aniline Derivatives Data derived from ab initio 6-311G* quantum chemical calculations.*

Substituent (para-position)C-N Bond Length (R(C-N)) (Å)Out-of-Plane Angle (θ) (°)pKa (experimental)
-NH21.39645.16.20
-OH1.39343.65.50
-OCH31.39343.45.29
-CH31.39142.55.08
-H1.39042.14.60
-F1.38840.84.54
-Cl1.38640.23.81
-CF31.38137.13.50
-CN1.37835.61.74
-NO21.37534.21.00

Polymerization Studies of Functionalized Aniline Derivatives (e.g., Polyanilines)

Functionalized aniline derivatives, including structures analogous to this compound, are valuable monomers for creating conductive polymers like polyaniline (PANI). rsc.orgrsc.org A significant challenge with standard PANI is its poor solubility, which limits its processability. rsc.org Functionalizing the aniline monomer is a primary strategy to overcome this issue, enhancing solubility while retaining the polymer's essential conductive properties. rsc.org The resulting polymers are often soluble in common organic solvents, allowing for the formation of uniform thin films for applications such as chemical sensors. rsc.orgresearchgate.net The morphology of these polymers can also be controlled by the choice of substituent, with surfaces ranging from heterogeneous hierarchical structures to spherical ones. rsc.orgresearchgate.net

Chemical oxidative polymerization is a common and straightforward method for synthesizing PANI and its derivatives. rsc.orgresearchgate.net The process typically involves the oxidation of the aniline monomer in a highly acidic aqueous medium (pH < 2). researchgate.netosti.gov Strong oxidizing agents, such as ammonium (B1175870) persulfate (APS), are added dropwise to the monomer solution to initiate polymerization. rsc.orgresearchgate.net

The reaction mechanism proceeds through the formation of radical cations, which then couple to form dimers, oligomers, and finally the high-molecular-weight polymer. researchgate.net The acidic environment is crucial for producing the electrically conductive emeraldine (B8112657) salt form of PANI. researchgate.net This form is characterized by a chain of alternating reduced and oxidized repeating units. mdpi.com The properties of the final polymer, including its conductivity and morphology, are highly dependent on the reaction conditions, such as temperature, oxidant-to-monomer ratio, and the specific acid and solvent used. rsc.orgosti.gov

Structure-Property Relationships in Polymeric Analogues

The study of polymeric analogues of this compound provides significant insight into how molecular structure dictates macroscopic properties. While research on the direct polymerization of this compound is not extensively documented in publicly available literature, the structure-property relationships can be inferred from studies on closely related polyanilines and poly(arylene ether)s. The key structural features of this monomer—the flexible ether linkage, the N-methyl substituent, and the ortho-amino group—are all expected to profoundly influence the characteristics of a corresponding polymer.

By examining polymers derived from monomers like N-methylaniline, 2-methoxyaniline, and other aniline derivatives with ether linkages, a clear picture emerges of how these functional groups affect thermal stability, solubility, and electrochemical and optical properties.

Influence of Ether Linkages:

The introduction of flexible ether linkages into a polymer backbone, a characteristic feature of a hypothetical polymer from this compound, generally enhances solubility and processability. In the context of poly(arylene ether)s, these ether bonds lower the glass transition temperature (Tg) compared to more rigid polymer backbones, although this effect is balanced by other structural elements. nih.govscribd.com This increased flexibility can also impact gas permeability in polymer films. mdpi.com For conducting polymers like polyaniline, incorporating such flexible chains can improve solubility in common organic solvents, a significant advantage over the often intractable parent polyaniline.

Influence of N-Alkylation:

N-alkylation, such as the methyl group in this compound, has a pronounced effect on the electronic and physical properties of polyanilines. The substitution on the nitrogen atom can disrupt the planarity and conjugation of the polymer chain. This disruption typically leads to:

Decreased Electrical Conductivity: The steric hindrance from the alkyl group can twist the polymer backbone, reducing the effective π-orbital overlap between adjacent aromatic rings, which is crucial for charge transport. nih.gov

Enhanced Solubility: The disruption of inter-chain packing and the introduction of hydrocarbon character often lead to significantly improved solubility in organic solvents.

Modified Electrochemical Behavior: The redox potentials of the polymer can be altered. N-substitution can affect the stability of the different oxidation states (leucoemeraldine, emeraldine, pernigraniline) of the polyaniline chain. researchgate.net

Influence of Ring Substituents:

The following tables summarize the expected influence of key structural motifs, based on data from analogous polymer systems.

Table 1: Predicted Impact of Structural Features on Polymer Properties

This table outlines the general effects of incorporating specific structural components, analogous to those in this compound, into a polymer chain.

Structural FeaturePrimary InfluenceExpected Property ChangeRationale
Ethoxy Linkage (-O-CH₂-CH₂-) Increased Chain FlexibilityLower Tg, Improved SolubilityReduces backbone rigidity and introduces polar ether group. nih.govmdpi.com
N-Methyl Group (-N(CH₃)-) Steric HindranceDecreased Conductivity, Enhanced SolubilityTwists the polymer backbone, disrupting π-conjugation and chain packing. nih.gov
Ortho-Aniline Linkage Modified Polymer MorphologyAltered Film/Particle FormationDirects polymerization in a way that can lead to less ordered structures. nih.gov

Table 2: Comparative Properties of Analogous Aniline-Based Polymers

This table presents experimental data for polymers derived from monomers that are structurally related to this compound, illustrating the tangible effects of different substituents.

Polymer/CopolymerKey Structural DifferenceObserved PropertyReference
Poly(aniline) UnsubstitutedLow solubility, High conductivity (doped) researchgate.netjept.de
Poly(2-methoxyaniline) Ortho-methoxy groupFormation of soluble oligomers and insoluble polymer; can form films or particles. nih.gov
Poly(aniline-co-2-methoxyaniline) Copolymer with methoxy groupsHigher monomer reactivity for MOA; similar electrochemomechanical properties to PAni for most compositions. researchgate.net
Poly[N-(substituted)aniline] N-alkylation/arylationGenerally higher solubility in organic solvents; lower conductivity compared to PAni. rsc.org
Poly(arylene ether)s Ether-linked aromatics (no N)Good thermal stability, defined glass transition temperatures. nih.gov

Exploration of 2 2 Methylanilino Ethoxy Aniline and Its Derivatives in Advanced Materials Research

Role as Building Blocks for Complex Organic Architectures

The distinct architecture of 2-[2-(Methylanilino)ethoxy]aniline, which features multiple reactive sites, makes it a valuable building block for the synthesis of more complex organic molecules and polymers. The presence of a primary aniline (B41778) group, a tertiary N-methylaniline group, and an ether linkage provides a scaffold for creating intricate three-dimensional structures.

The primary amine (-NH₂) is a key functional group that can readily undergo a variety of chemical transformations. For instance, it can react with aldehydes and ketones to form Schiff bases, or with acyl chlorides and anhydrides to form amides. These reactions are fundamental in the construction of larger molecular frameworks. The tertiary amine of the N-methylaniline moiety, while less reactive, can participate in coordination chemistry or be oxidized under specific conditions.

The flexible ethoxy linker between the two aniline rings imparts conformational mobility to the molecule. This flexibility is a crucial attribute when designing macrocycles or polymers, as it allows the molecule to adopt the necessary orientation for cyclization or polymerization reactions. For example, the diamine nature of this compound makes it a candidate for polycondensation reactions with diacyl chlorides or other bifunctional monomers to produce polyamides or other polymers. While direct synthesis of macrocycles using this specific molecule is not extensively documented, the principles of using diamine precursors are well-established for creating complex host-guest systems and other supramolecular structures. The polymerization of related aniline derivatives, such as 2-methoxyaniline and 2-methylaniline, has been shown to produce amorphous polymeric materials or thin films, indicating the potential for this compound to form novel polymeric systems. nih.gov

Investigation in Optoelectronic Materials Development

The electronic characteristics inherent in the aniline and ether components of this compound make it and its derivatives subjects of interest for optoelectronic applications. Research has focused on designing organic semiconductors and fluorescent materials.

Design of Novel Organic Semiconductor Components

The development of organic semiconductors is a rapidly advancing field, and aniline-based polymers are a significant class of materials under investigation. The conductivity of these materials can be tuned by introducing various substituent groups onto the polymer backbone.

A study on the semiconducting properties of poly(aniline-co-o-ethoxyaniline), a copolymer closely related to the structure of this compound, revealed that the presence of the ethoxy group influences the material's conductivity. kpi.ua The bulky ethoxy side group can disrupt the coplanarity of the polymer chain, which in turn reduces the mobility of charge carriers along the main chain and increases the distance between chains, hindering the transport of charge. kpi.ua This demonstrates that the ethoxy group in this compound could be a critical component for fine-tuning the semiconducting properties of polymers derived from it, allowing for the precise design of materials for specific electronic applications.

Fluorescent Bio-Mimetic Materials based on Related Structures

Aniline derivatives are fundamental scaffolds in the design of fluorescent dyes and probes for biological imaging. These materials often mimic biological structures to achieve specific targeting and biocompatibility. Research into aniline-based squaraines, for example, has produced far-red-emitting fluorophores for two-photon bioimaging in plant cells. rsc.org By modifying the terminal groups of the aniline structure, researchers can tune the hydrophobic or hydrophilic nature of the molecule, which dictates how it interacts with and stains different parts of a cell, such as the cell wall, vacuole, or nucleus. rsc.org

Furthermore, biomimetic fluorescent nanoprobes have been developed using conjugated polymers that enable near-infrared (NIR) fluorescence upon two-photon excitation. nih.gov These probes can be coated with cancer cell membranes to provide biocompatibility and specific targeting to tumors for high-contrast imaging. nih.gov While not employing this compound directly, these studies highlight the principle that the substituted aniline framework is a key component for creating advanced fluorescent materials. The specific combination of ether and amine functionalities in this compound provides a template that could be further functionalized to create novel probes for deep-tissue imaging and other bio-mimetic applications.

Studies in Corrosion Inhibition Mechanisms and Adsorption Processes

The presence of nitrogen and oxygen heteroatoms, along with aromatic rings, makes this compound a prime candidate for use as a corrosion inhibitor. These structural features facilitate strong adsorption onto metal surfaces, creating a protective barrier against corrosive environments. Organic compounds containing nitrogen, oxygen, and sulfur are known to be particularly effective at preventing corrosion on metals like iron, copper, and aluminum. ampp.org

The general mechanism involves the inhibitor molecules adsorbing onto the metal-electrolyte interface, which can block both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. ampp.org

Adsorption Behavior and Surface Interactions on Metal Substrates

The effectiveness of an organic corrosion inhibitor is fundamentally linked to its ability to adsorb onto the metal surface. This adsorption can occur through two primary mechanisms: physisorption and chemisorption. Physisorption involves weaker electrostatic interactions between the inhibitor molecules and the charged metal surface, while chemisorption involves the formation of stronger coordinate covalent bonds through electron sharing.

For a molecule like this compound, several functional groups contribute to its adsorption. The lone pairs of electrons on the two nitrogen atoms and the oxygen atom, as well as the pi-electrons from the two aromatic rings, can be shared with the vacant d-orbitals of a metal like iron. This process forms a stable, coordinated layer on the surface. Studies on similar aniline derivatives have shown that the adsorption process often follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. rsc.org The formation of this protective film acts as a physical barrier, preventing corrosive species from reaching the metal. elsevierpure.com

Inhibitor Structural Feature Role in Adsorption on Metal Surface Supporting Evidence
Nitrogen & Oxygen Heteroatoms Serve as active centers for adsorption, donating lone pair electrons to the vacant d-orbitals of the metal.Organic compounds with N, O, and S are effective corrosion inhibitors. ampp.org
Aromatic (Phenyl) Rings Provide pi-electrons that can interact with the metal surface, enhancing adsorption.The flat orientation of aromatic rings facilitates surface coverage.
Flexible Ethoxy Bridge Allows the molecule to orient itself effectively on the surface for maximum coverage and stable film formation.Provides conformational freedom for optimal interaction.

Electronic Factors Influencing Inhibition Performance

The efficiency of a corrosion inhibitor is intimately tied to its electronic structure. Quantum chemical studies, often employing Density Functional Theory (DFT), are used to correlate molecular properties with inhibition performance. nih.gov Key parameters include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment (μ). nih.govresearchgate.net

A high EHOMO value indicates a greater tendency for a molecule to donate electrons to the unoccupied d-orbitals of a metal, leading to stronger adsorption and higher inhibition efficiency. mdpi.com Conversely, a low ELUMO suggests a greater ability to accept electrons from the metal, forming feedback bonds that further strengthen the interaction. mdpi.com Aniline derivatives are known to be effective inhibitors, and their performance can be explained by these electronic factors. ampp.orgresearchgate.netosti.gov

The structure of this compound contains electron-donating groups (the ethoxy group and the N-methyl group), which increase the electron density on the molecule and raise the EHOMO. This enhanced electron-donating ability makes it a theoretically potent corrosion inhibitor.

Quantum Chemical Parameter Significance in Corrosion Inhibition Predicted Influence for this compound
EHOMO (Highest Occupied Molecular Orbital Energy) Higher values indicate a greater ability to donate electrons, leading to better inhibition.Expected to be high due to electron-donating ethoxy and methylamino groups.
ELUMO (Lowest Unoccupied Molecular Orbital Energy) Lower values indicate a greater ability to accept electrons (back-donation).The aromatic system provides orbitals for potential electron acceptance.
Energy Gap (ΔE = ELUMO - EHOMO) A smaller energy gap generally corresponds to higher reactivity and better inhibition efficiency.The combination of functional groups likely results in a favorable, small energy gap.
Dipole Moment (μ) A higher dipole moment can increase the electrostatic interaction between the inhibitor and the metal surface.The asymmetric nature of the molecule suggests a significant dipole moment, aiding adsorption.

Q & A

Q. Basic

  • NMR : 1^1H NMR confirms the presence of aromatic protons (δ 6.5–7.2 ppm) and the methylanilino group (δ 2.8–3.2 ppm for N–CH3_3). 13^13C NMR identifies the ethoxy linker (C–O at ~60–70 ppm) .
  • IR : Stretching vibrations for N–H (3300–3500 cm1^{-1}) and C–O–C (1100–1250 cm1^{-1}) validate the amine and ether functionalities .
  • MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., m/z 256.1445 for C15_{15}H18_{18}N2_2O) .

What are the common side reactions encountered during the synthesis of this compound, and how can they be mitigated?

Q. Advanced

  • Dimerization : Under acidic conditions (e.g., methanesulfonic acid), dimerization to quinoline derivatives may occur. Mitigation involves using milder bases (e.g., triethylamine) and lower temperatures .
  • Over-reduction : Excessive reducing agents (e.g., LiAlH4_4) can reduce the aniline group. Controlled stoichiometry and catalytic hydrogenation with Pd/C are preferable .
  • Oxidation : Air-sensitive intermediates may oxidize to nitroso compounds. Inert atmosphere handling (N2_2/Ar) and antioxidants like BHT are recommended .

What role does this compound play as an intermediate in the synthesis of more complex organic compounds?

Basic
This compound serves as a precursor for:

  • Pharmaceuticals : Functionalization at the amine group enables synthesis of kinase inhibitors or antimicrobial agents .
  • Dyes : Electrophilic substitution (e.g., bromination or nitration) modifies the aromatic ring for chromophore development .
  • Ligands : The ethoxy-aniline moiety can coordinate transition metals, useful in catalysis .

How does the electronic nature of substituents on the aniline ring influence the reactivity of this compound in electrophilic substitution reactions?

Advanced
The methylanilino group is a strong electron-donating substituent, directing electrophiles to the para position of the aniline ring. For example:

  • Nitration : Yields 4-nitro derivatives with HNO3_3/H2_2SO4_4 at 0–5°C .
  • Halogenation : Bromine in acetic acid selectively substitutes the para position, with meta products forming <5% due to steric hindrance . Computational studies (DFT) predict activation energies for competing pathways, aiding reaction design .

What are the challenges in achieving high regioselectivity in the functionalization of this compound, and what strategies can be employed?

Q. Advanced

  • Steric Effects : Bulky substituents on the ethoxy chain may hinder para substitution. Using directing groups (e.g., –SO3_3H) or Lewis acids (e.g., AlCl3_3) can enhance selectivity .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor electrophilic attack at the amine-adjacent position, while non-polar solvents (toluene) promote meta products .
  • Catalysis : Enzymatic catalysts (e.g., peroxidases) enable regioselective oxidation to quinones under mild conditions .

How can computational chemistry tools aid in predicting the reactivity and stability of this compound derivatives?

Q. Advanced

  • DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic/nucleophilic attacks .
  • MD Simulations : Model solvent interactions to optimize reaction media (e.g., water vs. THF) .
  • Retrosynthesis Software : Tools like Pistachio or Reaxys propose synthetic routes using known reaction templates .

What are the recent advancements in catalytic systems for the efficient synthesis of this compound derivatives?

Q. Advanced

  • Flow Chemistry : Continuous flow reactors reduce reaction times (from hours to minutes) and improve yields by 15–20% .
  • Biocatalysis : Engineered enzymes (e.g., transaminases) enable enantioselective synthesis of chiral derivatives .
  • Photoredox Catalysis : Visible-light-driven reactions (e.g., with Ru(bpy)32+_3^{2+}) facilitate C–N bond formation under ambient conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(Methylanilino)ethoxy]aniline
Reactant of Route 2
Reactant of Route 2
2-[2-(Methylanilino)ethoxy]aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.